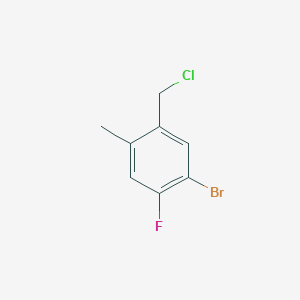
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7BrClF. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. It is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be synthesized through a multi-step process involving the bromination, chloromethylation, and fluorination of a methylbenzene derivative. The typical synthetic route involves:
Chloromethylation: The addition of a chloromethyl group (-CH2Cl) using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for bromination and fluorination steps.
- Use of advanced separation techniques like distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzene derivatives with different functional groups.
- Carboxylic acids or aldehydes from oxidation reactions.
- Dehalogenated products from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo:
Electrophilic Attack: The halogen atoms can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors.
Metabolic Activation: The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Chloro-2-fluoro-4-methylbenzene: Lacks the bromine atom, resulting in different substitution patterns and chemical behavior.
1-Bromo-4-chloromethyl-2-fluorobenzene: Different position of the chloromethyl group, affecting its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H7BrClF |
|---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
UNUDIKSUASQYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CCl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)


![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)

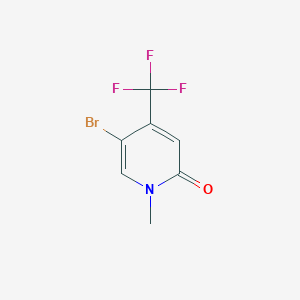
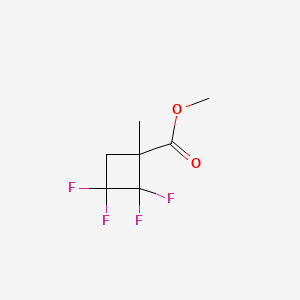
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15315954.png)
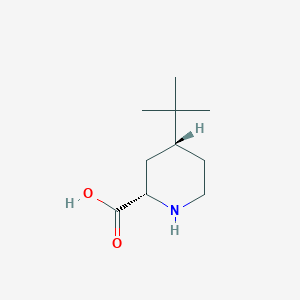
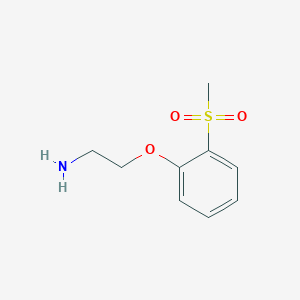
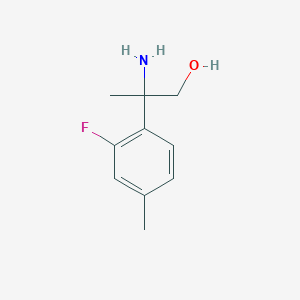

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
